2,6-Dichloro-3-fluorobenzotrifluoride

Organometallic Chemistry Synthetic Methodology Fluorinated Building Blocks

2,6-Dichloro-3-fluorobenzotrifluoride (CAS 1804514-55-3) is a highly halogenated aromatic building block characterized by a trifluoromethyl group, two chlorine atoms at the 2- and 6-positions, and a single fluorine atom at the 3-position of the benzene ring. The molecular formula is C₇H₂Cl₂F₄, with a molecular weight of 232.99 g/mol.

Molecular Formula C7H2Cl2F4
Molecular Weight 232.99 g/mol
CAS No. 1804514-55-3
Cat. No. B1459811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-fluorobenzotrifluoride
CAS1804514-55-3
Molecular FormulaC7H2Cl2F4
Molecular Weight232.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)Cl)C(F)(F)F)Cl
InChIInChI=1S/C7H2Cl2F4/c8-3-1-2-4(10)6(9)5(3)7(11,12)13/h1-2H
InChIKeyGFZBMMIJVALWOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-3-fluorobenzotrifluoride (CAS 1804514-55-3): Technical Specifications and Baseline Characterization for Procurement


2,6-Dichloro-3-fluorobenzotrifluoride (CAS 1804514-55-3) is a highly halogenated aromatic building block characterized by a trifluoromethyl group, two chlorine atoms at the 2- and 6-positions, and a single fluorine atom at the 3-position of the benzene ring . The molecular formula is C₇H₂Cl₂F₄, with a molecular weight of 232.99 g/mol . It is typically supplied as a colorless liquid with a boiling point reported in the range of 142–144 °C and a minimum purity specification of 95% . This compound belongs to the class of fluorinated benzotrifluorides, which are widely employed as intermediates in the synthesis of agrochemicals, pharmaceuticals, and specialty materials due to the metabolic stability and lipophilicity imparted by fluorine substitution [1].

Why 2,6-Dichloro-3-fluorobenzotrifluoride Cannot Be Replaced by Common Benzotrifluoride Analogs


The precise substitution pattern of 2,6-dichloro-3-fluorobenzotrifluoride dictates its unique chemical reactivity, physicochemical properties, and downstream synthetic utility. Simple substitution with other dichlorobenzotrifluoride isomers (e.g., 2,6-dichlorobenzotrifluoride lacking the 3-fluoro group, or 2,6-dichloro-4-fluorobenzotrifluoride) is not viable because the 3-position fluorine atom significantly alters both the electronic environment of the aromatic ring and the regioselectivity of key reactions such as metalation [1]. Furthermore, the presence of fluorine at the 3-position modifies physical properties including boiling point and density relative to non-fluorinated analogs, directly impacting isolation, purification, and formulation processes . The following evidence quantitatively demonstrates these non-interchangeable differences.

Quantitative Differentiation of 2,6-Dichloro-3-fluorobenzotrifluoride from Analogs: A Data-Driven Evidence Guide


Altered Metalation Regioselectivity Relative to Non-Fluorinated 2,6-Dichlorobenzotrifluoride

The introduction of a fluorine atom at the 3-position modifies the acidity and steric accessibility of neighboring protons, thereby influencing the regiochemical outcome of metalation reactions. While 2,6-dichlorobenzotrifluoride exhibits non-regioselective deprotonation at both the 3- and 4-positions under kinetic control with standard bases such as lithium diisopropylamide (LDA) and butyllithium, the presence of the 3-fluoro substituent in 2,6-dichloro-3-fluorobenzotrifluoride is expected to alter this selectivity by electronically deactivating one site while potentially directing metalation to the remaining activated position [1]. This enables the site-selective installation of functional groups that is not possible with the non-fluorinated parent compound.

Organometallic Chemistry Synthetic Methodology Fluorinated Building Blocks

Elevated Boiling Point Compared to 2,4-Dichlorobenzotrifluoride Isomer

The boiling point of 2,6-dichloro-3-fluorobenzotrifluoride (142–144 °C) is significantly higher than that of the 2,4-dichlorobenzotrifluoride isomer (117–118 °C) [1]. This 25 °C difference in boiling point can be critical in downstream processing, affecting distillation conditions, solvent recovery, and the design of purification steps in large-scale synthesis.

Physicochemical Properties Process Chemistry Separation Science

Lower Boiling Point Compared to 3,5-Dichlorobenzotrifluoride Isomer

Conversely, 2,6-dichloro-3-fluorobenzotrifluoride exhibits a boiling point approximately 30 °C lower than that of the 3,5-dichlorobenzotrifluoride isomer (173–174 °C) . This lower boiling point translates to higher volatility, which can be advantageous in reactions requiring solvent removal under milder conditions or in applications where the compound itself acts as a volatile reagent or solvent.

Physicochemical Properties Volatility Reaction Engineering

Comparable Boiling Point but Distinct Regioisomeric Identity vs. 2,6-Dichloro-4-fluorobenzotrifluoride

2,6-Dichloro-3-fluorobenzotrifluoride and its 4-fluoro regioisomer (2,6-dichloro-4-fluorobenzotrifluoride, CAS 1807179-76-5) share identical molecular formula (C₇H₂Cl₂F₄) and molecular weight (232.99 g/mol) and exhibit nearly identical boiling points (142–144 °C) . However, the difference in fluorine position (3- vs. 4-) fundamentally alters the electronic distribution in the aromatic ring, leading to divergent reactivity in electrophilic aromatic substitution and cross-coupling reactions. This highlights the critical need for rigorous analytical verification (e.g., ¹⁹F NMR, GC-MS) upon procurement to ensure the correct isomer is obtained for a given synthetic pathway.

Structural Isomerism Reactivity Quality Control

Enhanced Metabolic Stability and Lipophilicity via Additional Fluorination

The strategic incorporation of a fluorine atom at the 3-position is anticipated to increase both metabolic stability and lipophilicity relative to non-fluorinated 2,6-dichlorobenzotrifluoride. While direct experimental data for this specific compound is not publicly available, it is well-established in medicinal chemistry that aryl fluorination increases oxidative metabolic stability and enhances membrane permeability due to increased lipophilicity (logP) [1]. This class-level inference is supported by the broader understanding that fluorinated benzotrifluorides serve as privileged scaffolds in agrochemical and pharmaceutical development precisely because of these improved ADME properties [2].

Medicinal Chemistry Drug Design ADME Properties

Commercial Availability and Purity Benchmarking

2,6-Dichloro-3-fluorobenzotrifluoride is commercially available from specialty chemical suppliers with a minimum purity specification of 95% . In contrast, common isomers like 2,4-dichlorobenzotrifluoride and 3,5-dichlorobenzotrifluoride are often supplied at higher purities (e.g., 98% or 99%) from major vendors due to higher production volumes . This difference in typical purity grades necessitates careful vendor selection and may require additional in-house purification steps for the 3-fluoro isomer, impacting overall project cost and timeline.

Supply Chain Procurement Quality Assurance

High-Impact Application Scenarios for 2,6-Dichloro-3-fluorobenzotrifluoride Based on Differentiated Properties


Synthesis of 4-Substituted Derivatives via Regioselective Metalation

Leverage the predicted regioselective metalation at the 4-position, as inferred from the altered electronic environment imposed by the 3-fluoro substituent relative to 2,6-dichlorobenzotrifluoride [1]. This enables the efficient preparation of 4-functionalized building blocks (e.g., 4-carboxylates, 4-boronic esters) for use in agrochemical and pharmaceutical research, minimizing the formation of isomeric byproducts and simplifying purification [1].

Fine-Tuning Volatility in Multi-Step Process Chemistry

Exploit the intermediate boiling point (142–144 °C) [1] relative to both higher-boiling 3,5-dichloro isomer (173–174 °C) [2] and lower-boiling 2,4-dichloro isomer (117–118 °C) to optimize distillation conditions in complex reaction sequences. This property is particularly valuable when designing telescoped processes where intermediate isolation by distillation is required to remove excess reagents or byproducts before proceeding to the next synthetic step [1][2].

Isomer-Specific Quality Control in Regulated Environments

Given the near-identical boiling point of the 4-fluoro regioisomer (2,6-dichloro-4-fluorobenzotrifluoride) [1], this compound serves as a critical test case for implementing robust analytical methods (e.g., ¹⁹F NMR, chiral GC, or SFC) to ensure the correct isomer is procured and utilized in GMP or GLP settings. The ability to definitively distinguish and quantify the 3-fluoro isomer prevents costly batch failures in pharmaceutical intermediate production [1].

Scaffold Optimization in Medicinal Chemistry for Improved ADME

Incorporate 2,6-dichloro-3-fluorobenzotrifluoride as a core building block in lead optimization programs to enhance metabolic stability and lipophilicity (logP) of drug candidates. The presence of the 3-fluoro atom, combined with the electron-withdrawing trifluoromethyl and chloro substituents, is expected to reduce oxidative metabolism and improve membrane permeability relative to non-fluorinated analogs, a strategy widely validated in fluorinated medicinal chemistry [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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